![molecular formula C30H26Cl2N2O6S2 B2420837 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide CAS No. 406474-52-0](/img/structure/B2420837.png)

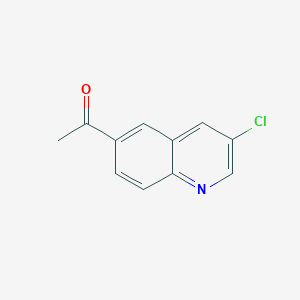

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

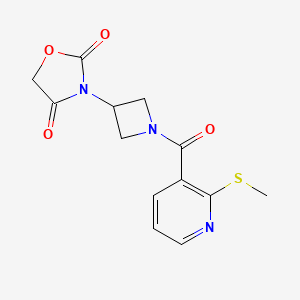

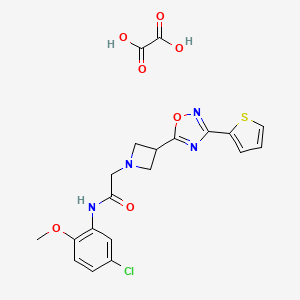

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C30H26Cl2N2O6S2 and its molecular weight is 645.57. The purity is usually 95%.

The exact mass of the compound 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

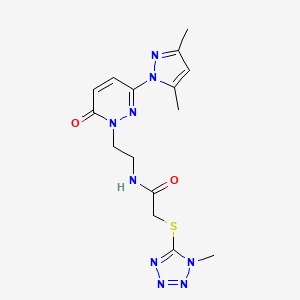

Hindered Amine Light Stabilizers (HALS)

Hindered amine light stabilizers (HALS) play a crucial role in enhancing the performance of plastics and other materials exposed to strong light environments. These compounds mitigate the effects of UV radiation, thereby preventing degradation, discoloration, and embrittlement. “N,N’-(2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalene-1,4-diyl)bis(4-chlorobenzenesulfonamide)” (DTMPA) serves as an important intermediate in the production of HALS. Specifically, it contributes to the synthesis of hexanediamine piperidine, which acts as a hindered amine light stabilizer .

Continuous-Flow Synthesis

DTMPA can be efficiently synthesized using a continuous-flow process. In this method, the starting material, 1,6-hexanediamine (HMDA), is mixed with 2,2,6,6-tetramethyl-4-piperidinone (TAA) and reacts with hydrogen in a micro fixed-bed reactor packed with a 5% Pt/C catalyst. The advantages of continuous flow include enhanced mass transfer, significantly improved reaction rates (from 2 hours in batch to 12 minutes in flow), and high product purity (up to 97%). The optimal conditions for this process are a molar ratio of TAA to HMDA of 2.1:1, a reaction temperature of 70 °C, a reaction pressure of 2 MPa, and a reaction time of 12 minutes. The reaction kinetics follow first-order dependence on HMDA concentration and second-order dependence on TAA concentration. The activation energy for this reaction is 26.2 kJ/mol .

Other Applications

While the primary focus has been on HALS and continuous-flow synthesis, DTMPA may have additional applications. However, further research is needed to explore its potential in other fields such as organic synthesis, materials science, and pharmaceuticals. Investigating its reactivity, stability, and compatibility with various substrates could reveal novel applications.

Mecanismo De Acción

Target of Action

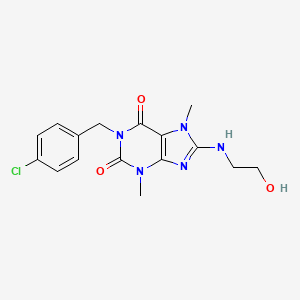

The compound, also known as Oprea1_664559 or F0808-0891, is a unique dual inhibitor of threonine tyrosine kinase (TTK) and polo-like kinase 1 (PLK1) . These kinases play crucial roles in cell division and are often overexpressed in various types of cancer .

Mode of Action

The compound acts as a mitotic checkpoint inhibitor (MCI) . It binds to the active sites of TTK and PLK1, inhibiting their activity . This disruption leads to a rapid progression of cells through mitosis without adequate time for correct chromosome alignment and segregation .

Biochemical Pathways

TTK and PLK1 are key players in the mitotic spindle assembly checkpoint (SAC) . This checkpoint ensures that chromosomes are properly aligned before cell division occurs. By inhibiting TTK and PLK1, the compound disrupts the SAC, leading to premature cell division .

Pharmacokinetics

It has shown anti-proliferative activity across diverse tumor cell lines in vitro and single agent efficacy in in vivo models of solid human cancers .

Result of Action

The result of the compound’s action is aberrant tumor cell division leading to tumor cell death . This is due to the premature exit from mitosis and incorrect chromosome segregation caused by the disruption of the SAC .

Propiedades

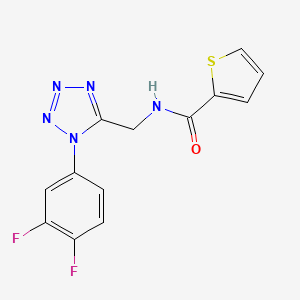

IUPAC Name |

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26Cl2N2O6S2/c1-30(2)16-26(35)28(27(36)17-30)24-15-25(33-41(37,38)20-11-7-18(31)8-12-20)22-5-3-4-6-23(22)29(24)34-42(39,40)21-13-9-19(32)10-14-21/h3-15,28,33-34H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTKIPGFABLDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)NS(=O)(=O)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26Cl2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)

![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)